Imipenem and cilastatin

Description

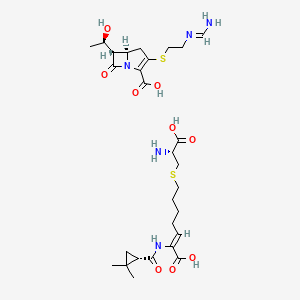

Structure

2D Structure

Properties

IUPAC Name |

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.C12H17N3O4S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/b12-6-;/t10-,11+;6-,7-,9-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCJWSXETVVUHK-ZYSAIPPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85960-17-4 (hydrochloride salt) | |

| Record name | Cilastatin mixture with Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

657.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92309-29-0 | |

| Record name | Imipenem-cilastatin mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92309-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilastatin mixture with Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Chemical structure and stereochemistry of imipenem and cilastatin

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of Imipenem and Cilastatin

Introduction

Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1] It was derived from a natural compound called thienamycin, produced by the bacterium Streptomyces cattleya.[2] While thienamycin exhibited significant antibacterial activity, its inherent instability in aqueous solutions made it unsuitable for clinical use.[1] The development of imipenem, a more stable N-formimidoyl derivative, overcame this limitation.[2] However, imipenem is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I), leading to low urinary concentrations and potential nephrotoxicity.[2][3]

To counteract this, imipenem is co-administered with cilastatin, a specific and reversible inhibitor of DHP-I.[4][5][6] Cilastatin itself possesses no antibacterial activity but ensures that imipenem remains in its active form for a longer duration, thereby enhancing its therapeutic efficacy and protecting the kidneys.[6][7] This fixed 1:1 combination of this compound provides a powerful tool against a wide range of Gram-positive and Gram-negative, aerobic and anaerobic bacteria, including many multi-drug resistant strains.[2][8]

This guide provides a detailed examination of the chemical structures, stereochemistry, and synergistic interaction of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

Imipenem

Imipenem is a semi-synthetic derivative of thienamycin. Its core structure is a carbapenem, which is fused to a β-lactam ring. This bicyclic system is characteristic of this class of antibiotics.

-

IUPAC Name: (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[8][9]

-

Chemical Formula: C₁₂H₁₇N₃O₄S[1]

-

Key Structural Features:

-

Carbapenem Core: A 1-azabicyclo[3.2.0]hept-2-ene-7-one ring system. Unlike penicillins (which have a thiazolidine ring) and cephalosporins (which have a dihydrothiazine ring), the carbapenem core has a carbon atom instead of a sulfur atom at position 1, and a double bond between C2 and C3.

-

Hydroxyethyl Side Chain: A (1R)-1-hydroxyethyl group at the C6 position, which confers significant stability against hydrolysis by most bacterial β-lactamases.[3]

-

Thioether Side Chain: A 2-(formimidoylamino)ethylthio group at the C3 position, which contributes to the broad spectrum of antibacterial activity.

-

-

Stereochemistry: Imipenem has three chiral centers, leading to a specific stereoisomer that is biologically active. The stereochemical configuration is critical for its ability to bind to penicillin-binding proteins (PBPs) and resist β-lactamase degradation. The configurations are:

-

C5: R configuration

-

C6: S configuration

-

C1' (of the hydroxyethyl side chain): R configuration

-

Cilastatin

Cilastatin is a synthetic compound designed specifically to inhibit the renal enzyme dehydropeptidase-I.

-

IUPAC Name: (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid.[4][10]

-

Chemical Formula: C₁₆H₂₆N₂O₅S[4]

-

Key Structural Features:

-

Heptenoic Acid Backbone: A seven-carbon chain with a double bond.

-

Cyclopropyl Group: A 2,2-dimethylcyclopropylcarbonyl moiety.

-

Cysteine Derivative: The structure incorporates a thioether linkage to a derivative of the amino acid L-cysteine.

-

-

Stereochemistry: Cilastatin possesses two primary chiral centers and a specific geometric isomerism at the double bond, which are crucial for its inhibitory activity against DHP-I.

-

C2' (of the cysteine moiety): R configuration

-

C1'' (of the cyclopropyl group): S configuration

-

Double Bond: Z configuration

-

Quantitative Data

The physicochemical and pharmacokinetic properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Imipenem | Cilastatin (Sodium Salt) |

| Molecular Formula | C₁₂H₁₇N₃O₄S[1] | C₁₆H₂₅N₂NaO₅S[10] |

| Molar Mass | 299.35 g/mol [1] | 380.43 g/mol [10] |

| Appearance | White to off-white, crystalline solid | Off-white to yellowish-white, amorphous solid[10] |

| Solubility | Sparingly soluble in water | Very soluble in water and methanol[10] |

| pKa | Not consistently found | pKa₁: 2.0, pKa₂: 4.4, pKa₃: 9.2[10] |

Table 2: Pharmacokinetic Properties (Intravenous Administration)

| Parameter | Imipenem | Cilastatin |

| Elimination Half-life | ~1 hour[3][11] | ~1 hour[11] |

| Protein Binding | ~20%[1] | ~40% |

| Volume of Distribution | 0.23 - 0.31 L/kg[8] | ~0.14 L/kg[11] |

| Metabolism | Renal (by dehydropeptidase-I)[1][3] | Primarily renal |

| Excretion | ~70% unchanged in urine (with cilastatin)[3][8] | ~70-80% unchanged in urine |

| Plasma Clearance | ~12.1 L/h per 1.73 m²[11] | ~12.4 L/h per 1.73 m²[11] |

Mechanism of Action and Synergistic Interaction

The clinical efficacy of the imipenem/cilastatin combination is a direct result of their distinct but complementary mechanisms of action.

-

Imipenem - Antibacterial Action: Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][12] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[8] This disruption leads to cell lysis and bacterial death. Imipenem has a high affinity for PBP-2 and PBP-1a/1b in many Gram-negative bacteria.[8]

-

Cilastatin - DHP-I Inhibition: In the human body, imipenem is filtered into the renal tubules where the enzyme dehydropeptidase-I (DHP-I), located on the brush border of proximal tubule cells, rapidly hydrolyzes its β-lactam ring.[2][5] This inactivation not only reduces the amount of active antibiotic excreted in the urine but also creates metabolites that can be nephrotoxic.[3] Cilastatin acts as a potent and specific inhibitor of DHP-I, preventing the degradation of imipenem.[6][13]

-

Synergy: By co-administering cilastatin with imipenem, the renal metabolism of the antibiotic is blocked. This results in a significant increase in the half-life and urinary concentration of active imipenem, ensuring therapeutic levels are reached in the urinary tract and enhancing its overall systemic efficacy.[2][5]

Experimental Protocols

General Synthesis Outline for Imipenem

The chemical synthesis of imipenem is a multi-step process. While specific industrial protocols are proprietary, the general approach often involves the construction of the carbapenem core followed by the introduction of the side chains. A representative patent describes a process that can be summarized as follows:

-

Preparation of the Enol Phosphate Intermediate: A protected carbapenem ketone precursor, such as (5R,6S)p-nitrobenzyl-6-[(1R)-1-hydroxyethyl]-1-azabicyclo[3.2.0]hept-3,7-dione-2-carboxylate, is dissolved in a suitable solvent system (e.g., acetonitrile/tetrahydrofuran).[14]

-

Reaction Conditions: The solution is cooled to a low temperature (e.g., 0°C to -10°C). A base (e.g., N,N-diisopropylethylamine) and a phosphorylating agent (e.g., diphenylchlorophosphate) are added sequentially.[14]

-

Formation of Intermediate: The reaction mixture is stirred for 1.5-2 hours to form the corresponding enol phosphate derivative. This intermediate is typically used in the next step without purification.[14]

-

Side Chain Coupling: The enol phosphate is coupled with a protected form of the thioether side chain (e.g., 2-aminoethanethiol hydrochloride) in the presence of a base.[14]

-

Formimidation: The amine group on the side chain is reacted with a formimidating agent (e.g., isopropylformimidate) to install the N-formimidoyl group.[14]

-

Deprotection: Protecting groups (e.g., p-nitrobenzyl on the carboxyl group) are removed, typically via hydrogenation using a catalyst like palladium on carbon (Pd/C), to yield the final imipenem molecule.[14]

-

Purification: The final product is isolated and purified through crystallization.[14]

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: A stock solution of imipenem/cilastatin is prepared. Serial two-fold dilutions are made in broth across the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Determination of MIC: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion

This compound represent a landmark in antibiotic therapy, showcasing the power of rational drug design to overcome pharmacological challenges. The specific stereochemistry of imipenem is fundamental to its broad-spectrum activity and resistance to β-lactamases, while the precise structure of cilastatin allows it to function as a highly effective inhibitor of the metabolizing enzyme DHP-I. Their combined use results in a stable, potent, and reliable therapeutic agent for treating severe bacterial infections. A thorough understanding of their chemical structures, stereochemical properties, and the elegant synergy of their mechanisms of action is essential for the continued development of novel anti-infective strategies.

References

- 1. Imipenem - Wikipedia [en.wikipedia.org]

- 2. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cilastatin - Wikipedia [en.wikipedia.org]

- 8. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. IMIPENEM; CILASTATIN-1 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Cilastatin [drugfuture.com]

- 11. journals.asm.org [journals.asm.org]

- 12. reference.medscape.com [reference.medscape.com]

- 13. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]

- 14. US7507814B2 - Process for preparation of imipenem - Google Patents [patents.google.com]

The Spectrum of Imipenem: A Technical Guide to its Activity Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Imipenem, a broad-spectrum carbapenem antibiotic, remains a critical tool in the management of severe bacterial infections. Its potent activity against a wide range of both gram-positive and gram-negative pathogens has established it as a last-resort therapeutic in many clinical settings. This technical guide provides an in-depth analysis of imipenem's spectrum of activity, detailing its mechanism of action, quantitative susceptibility data, relevant experimental protocols, and the molecular pathways of resistance.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the structural backbone of the cell wall.[1] Imipenem's high affinity for a variety of PBPs, particularly PBP-2 and PBP-1a/1b in many bacteria, leads to the formation of a stable, inactive complex.[2] This disruption of peptidoglycan synthesis compromises the integrity of the cell wall, ultimately leading to cell lysis and death.[3]

A key feature of imipenem is its stability against hydrolysis by many β-lactamase enzymes, which are a common mechanism of resistance to other β-lactam antibiotics.[1] However, the emergence of carbapenem-hydrolyzing enzymes, known as carbapenemases, poses a significant threat to its efficacy.

Figure 1: Imipenem's Mechanism of Action.

Spectrum of Activity: Quantitative Data

The in vitro activity of imipenem against a diverse array of bacterial isolates is summarized below. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Gram-Positive Bacteria

Imipenem generally exhibits potent activity against many gram-positive cocci, including methicillin-susceptible Staphylococcus aureus and various Streptococcus species. Its activity against Enterococcus faecalis is notable, although resistance in Enterococcus faecium is more common.

| Gram-Positive Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.03 - 0.06 | 0.06 - 0.125 |

| Streptococcus pneumoniae | ≤0.06 | ≤0.06 |

| Enterococcus faecalis | 1 - 4 | 2 - 8 |

| Enterococcus faecium | 16 - >64 | >64 |

Data compiled from multiple sources.

Gram-Negative Bacteria

Imipenem has a broad spectrum of activity against gram-negative bacteria, including many members of the Enterobacteriaceae family and non-fermenters like Pseudomonas aeruginosa and Acinetobacter baumannii. However, rising resistance in these latter two species is a significant clinical concern.

| Gram-Negative Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.25 | 0.5 |

| Klebsiella pneumoniae | ≤0.25 | 1 - 2 |

| Pseudomonas aeruginosa | 1 - 4 | 8 - 32 |

| Acinetobacter baumannii | 8 - 32 | 32 - >64 |

| Enterobacter cloacae | ≤0.25 | 0.5 |

Data compiled from multiple sources.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values is crucial for assessing the susceptibility of bacterial isolates to imipenem. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these assays.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of imipenem in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of imipenem that inhibits visible bacterial growth.

References

The Molecular Basis of Imipenem Resistance in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen characterized by its intrinsic and acquired resistance to a wide array of antimicrobial agents. Imipenem, a broad-spectrum carbapenem antibiotic, has long been a crucial component of the therapeutic arsenal against serious P. aeruginosa infections. However, the emergence and spread of imipenem resistance pose a significant clinical challenge. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning imipenem resistance in P. aeruginosa. We delve into the pivotal roles of diminished outer membrane permeability due to the loss or downregulation of the OprD porin, the overexpression of various efflux pump systems, and the enzymatic degradation of imipenem by carbapenem-hydrolyzing β-lactamases. This guide offers detailed experimental protocols for the investigation of these resistance mechanisms, presents quantitative data in a structured format for comparative analysis, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.

Introduction

Pseudomonas aeruginosa is a gram-negative bacterium notorious for causing severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its remarkable ability to develop resistance to multiple classes of antibiotics, including the carbapenems, is a major public health concern. Imipenem, a potent β-lactam antibiotic, enters the periplasmic space of P. aeruginosa primarily through the outer membrane porin OprD. Once in the periplasm, it acylates penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis and leading to bacterial cell death.

Resistance to imipenem in P. aeruginosa is a multifactorial phenomenon, often resulting from the interplay of several molecular mechanisms. Understanding these mechanisms at a granular level is paramount for the development of effective diagnostic tools, novel therapeutic strategies, and resistance-breaking agents. This guide will systematically dissect the three principal mechanisms of imipenem resistance:

-

Reduced Drug Entry: The loss or functional inactivation of the OprD porin, which serves as the primary channel for imipenem uptake.

-

Active Drug Efflux: The upregulation of multidrug resistance (MDR) efflux pumps that actively expel imipenem from the bacterial cell.

-

Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of imipenem, rendering it inactive.

Core Resistance Mechanisms

OprD Porin Loss: The Primary Gateway to Resistance

The downregulation or complete loss of the OprD porin is the most frequently encountered mechanism of imipenem resistance in clinical isolates of P. aeruginosa.[1] OprD is a specific porin that facilitates the diffusion of basic amino acids and carbapenems across the outer membrane.[1] Consequently, any alteration that reduces the number of functional OprD channels significantly decreases the intracellular concentration of imipenem, leading to a notable increase in the minimum inhibitory concentration (MIC).

Mutational inactivation of the oprD gene is a common cause of OprD deficiency.[1] These mutations can include frameshift mutations, premature stop codons, and large deletions.[2] Additionally, the insertion of mobile genetic elements, such as insertion sequences (IS), into the oprD coding region or its promoter can disrupt its expression. Transcriptional repression of the oprD gene, mediated by various regulatory systems, also contributes to reduced OprD levels.

Upregulation of Efflux Pumps: The Revolving Door of Resistance

P. aeruginosa possesses a number of multidrug efflux pumps, primarily belonging to the Resistance-Nodulation-Division (RND) family, that can contribute to imipenem resistance. These tripartite systems span the inner and outer membranes and actively transport a wide range of substrates, including antibiotics, out of the cell. While imipenem is not a substrate for all RND pumps, the overexpression of certain systems, often in conjunction with OprD loss, can lead to clinically significant resistance. The key efflux pumps implicated in imipenem resistance are:

-

MexAB-OprM: While primarily associated with resistance to other β-lactams, its overexpression can contribute to reduced susceptibility to meropenem, and in some contexts, imipenem.[3][4]

-

MexCD-OprJ: Overexpression of this pump is associated with resistance to multiple antibiotics and can lead to hypersusceptibility to imipenem in some genetic backgrounds.[5][6][7]

-

MexEF-OprN: Upregulation of this pump is linked to resistance to fluoroquinolones and chloramphenicol, and it can also contribute to imipenem resistance through the downregulation of OprD.[8][9][10][11]

-

MexXY-OprM: This system is a significant contributor to aminoglycoside resistance, but its overexpression can also play a role in resistance to other antibiotic classes, including carbapenems.[12][13][14][15]

Enzymatic Degradation: The Last Line of Defense

The production of β-lactamases that can hydrolyze the amide bond in the β-lactam ring of imipenem is another critical resistance mechanism. These enzymes can be chromosomally encoded or acquired via mobile genetic elements.

-

Metallo-β-Lactamases (MBLs): These are zinc-dependent enzymes that exhibit broad-spectrum hydrolytic activity against all β-lactams except monobactams. The most clinically significant MBLs in P. aeruginosa belong to the VIM (Verona integron-encoded metallo-β-lactamase) and IMP (imipenemase) families.[16] The acquisition of genes encoding these enzymes often confers high-level resistance to imipenem and other carbapenems.

-

Serine-β-Lactamases: While most serine-β-lactamases are not effective against carbapenems, some extended-spectrum β-lactamases (ESBLs) and carbapenemases of Ambler class A (e.g., KPC) and class D (e.g., OXA-type carbapenemases) can hydrolyze imipenem.

-

AmpC Cephalosporinase: P. aeruginosa possesses a chromosomally encoded AmpC β-lactamase. While its basal expression does not typically confer imipenem resistance, overexpression of AmpC, often in combination with OprD loss, can contribute to clinically significant resistance.[17][18][19][20][21][22]

Quantitative Data on Imipenem Resistance

Table 1: Minimum Inhibitory Concentration (MIC) of Imipenem

| Strain/Condition | Imipenem MIC (µg/mL) | Fold Change in MIC | Reference(s) |

| P. aeruginosa PAO1 (Wild-Type) | 0.5 - 2.0 | - | [23][24] |

| P. aeruginosa OprD Mutant | 8 - 32 | 4 to 16-fold increase | [1][23] |

| P. aeruginosa with MexEF-OprN Overexpression | 4 | 2-fold increase | [9] |

| P. aeruginosa with MexCD-OprJ Overexpression | 0.125 - 0.5 | 4 to 16-fold decrease | [6] |

Table 2: Fold Change in Efflux Pump Gene Expression in Imipenem-Resistant Isolates

| Efflux Pump Gene | Fold Change in Expression | Reference(s) |

| mexA | 2.6 to 34.8 | [3] |

| mexB | ≥ 3 | |

| mexC | 700 to 1,500 | [5] |

| mexD | > 10 | [25] |

| mexE | 5 to 6 | [9][11] |

| mexF | > 10 | [25] |

| mexX | 22 to 312 | [3] |

| mexY | 5.8 to 40.8 | [13] |

Table 3: Kinetic Parameters of β-Lactamases against Imipenem

| Enzyme | Source | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference(s) |

| AmpC | P. aeruginosa | 0.013 | 0.7 | 1.86 x 104 | [19] |

| VIM-2 | P. aeruginosa | 78 | 13 | 6.0 x 106 | [26] |

| IMP-1 | S. marcescens | 1.9 | 10.3 | 1.8 x 105 | [27] |

| IMI-1 | E. cloacae | 0.3 | 130 | 2.3 x 103 | [28][29] |

Visualization of Molecular Mechanisms and Workflows

Caption: Overview of imipenem action and resistance mechanisms in P. aeruginosa.

Caption: A typical experimental workflow for characterizing imipenem resistance.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of imipenem against P. aeruginosa.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Imipenem powder

-

Sterile saline or CAMHB

-

0.5 McFarland turbidity standard

-

P. aeruginosa isolate

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Imipenem Stock Solution: Prepare a stock solution of imipenem at a concentration of 1024 µg/mL in an appropriate solvent as per the manufacturer's instructions. Sterilize by filtration.

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the imipenem stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a range of imipenem concentrations.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the imipenem dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of imipenem that completely inhibits visible bacterial growth.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of genes associated with imipenem resistance, such as oprD and efflux pump genes.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Specific primers for target and reference genes (e.g., rpsL)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Grow P. aeruginosa cultures to mid-logarithmic phase.

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the purified RNA using a reverse transcriptase kit.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target gene, and cDNA template.

-

Set up parallel reactions for a reference gene (e.g., rpsL) for normalization.

-

Include no-template controls to check for contamination.

-

-

qPCR Program:

-

Run the qPCR reactions in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing it to a control strain (e.g., a susceptible wild-type).

-

Western Blotting for OprD Protein Detection

This protocol describes the detection of the OprD protein in the outer membrane of P. aeruginosa.

Materials:

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBS-T)

-

Primary antibody against OprD

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Outer Membrane Protein Extraction:

-

Grow P. aeruginosa cultures and harvest the cells.

-

Lyse the cells and isolate the outer membrane protein fraction using established protocols.

-

Determine the protein concentration using a protein assay kit.

-

-

SDS-PAGE:

-

Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against OprD overnight at 4°C.

-

Wash the membrane several times with TBS-T.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBS-T.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system. The presence and intensity of the band corresponding to OprD indicate its expression level.

-

Conclusion

Imipenem resistance in Pseudomonas aeruginosa is a complex and evolving challenge driven by a combination of molecular mechanisms. The loss of the OprD porin remains the most prevalent and significant factor, often acting in concert with the upregulation of efflux pumps and the acquisition of carbapenem-hydrolyzing β-lactamases. A thorough understanding of these mechanisms is essential for the effective management of P. aeruginosa infections and the development of novel therapeutic interventions. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and combat imipenem resistance in this important pathogen. Continuous surveillance and further research into the regulatory networks governing these resistance mechanisms will be crucial in the ongoing battle against antimicrobial resistance.

References

- 1. Negative Regulation of the Pseudomonas aeruginosa Outer Membrane Porin OprD Selective for Imipenem and Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Clinical Strains of Pseudomonas aeruginosa Overproducing MexAB-OprM and MexXY Efflux Pumps Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of Imipenem-Relebactam Resistance Following Treatment of Multidrug-Resistant Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AmpC and OprD Are Not Involved in the Mechanism of Imipenem Hypersusceptibility among Pseudomonas aeruginosa Isolates Overexpressing the mexCD-oprJ Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. scilit.com [scilit.com]

- 8. Role of the MexEF-OprN Efflux System in Low-Level Resistance of Pseudomonas aeruginosa to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Toxic Electrophiles Induce Expression of the Multidrug Efflux Pump MexEF-OprN in Pseudomonas aeruginosa through a Novel Transcriptional Regulator, CmrA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. dovepress.com [dovepress.com]

- 13. Changes in the expression of mexB, mexY, and oprD in clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple Mutations Lead to MexXY-OprM-Dependent Aminoglycoside Resistance in Clinical Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of imipenem resistance in metallo-β-lactamases expressing pathogenic bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemical Insights into Imipenem Collateral Susceptibility Driven by ampC Mutations Conferring Ceftolozane/Tazobactam Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Imipenem as substrate and inhibitor of beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Structural Basis for Imipenem Inhibition of Class C β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AmpC induction by imipenem in Pseudomonas aeruginosa occurs in the absence of OprD and impacts imipenem/relebactam susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activity of Imipenem-Relebactam against a Large Collection of Pseudomonas aeruginosa Clinical Isolates and Isogenic β-Lactam-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Proteomic landscape of imipenem resistance in Pseudomonas aeruginosa: a comparative investigation between clinical and control strains [frontiersin.org]

- 25. The Role of MexCD-OprJ and MexEF-OprN Efflux Systems in the Multiple Antibiotic Resistance of Pseudomonas aeruginosa Isolated from Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. journals.asm.org [journals.asm.org]

- 28. Characterization of IMI-1 beta-lactamase, a class A carbapenem-hydrolyzing enzyme from Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Characterization of IMI-1 beta-lactamase, a class A carbapenem-hydrolyzing enzyme from Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Imipenem's Interaction with Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, renowned for its potent activity against a wide array of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. Its bactericidal action is primarily mediated through the inhibition of bacterial cell wall synthesis. This is achieved by covalently binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the molecular interactions between imipenem and its PBP targets, detailing binding affinities, inhibitory activities, and the downstream cellular consequences. Furthermore, it outlines key experimental protocols for studying these interactions and visualizes the involved pathways and workflows.

Mechanism of Action: Imipenem and PBP Interaction

The fundamental mechanism of imipenem's antibacterial activity lies in its ability to mimic the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing it to act as a suicide inhibitor of PBPs. The interaction can be summarized in a two-step process:

-

Non-covalent Binding: Imipenem initially forms a reversible, non-covalent complex with the active site of the PBP.

-

Acylation: The catalytic serine residue in the PBP active site attacks the carbonyl group of imipenem's β-lactam ring. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.

This acylation effectively inactivates the PBP, preventing it from carrying out its essential transpeptidase and/or carboxypeptidase functions in peptidoglycan synthesis. The disruption of cell wall cross-linking leads to a loss of structural integrity, ultimately causing cell lysis and bacterial death.[1][2]

The efficiency of this inhibition is determined by the acylation rate (k2) and the dissociation constant (K) of the initial non-covalent complex, often expressed as the second-order rate constant or acylation efficiency (k2/K or kcat/Km).[3] While specific k2/K values for imipenem's interaction with individual PBPs are not extensively reported in publicly available literature, the high potency of imipenem suggests a rapid acylation rate for its primary targets. For context, kinetic studies on the hydrolysis of imipenem by certain β-lactamases have shown acylation rates (k2) as high as 209 s⁻¹[4][5]

PBP Target Specificity and Binding Affinity

Imipenem exhibits a broad PBP binding profile, with a particularly high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria. This multi-target activity contributes to its potent bactericidal effects.

Data Presentation: Imipenem's PBP Binding Affinities (IC₅₀ Values)

The following tables summarize the 50% inhibitory concentrations (IC₅₀) of imipenem for various PBPs in key bacterial species. The IC₅₀ value represents the concentration of imipenem required to inhibit 50% of the binding of a labeled penicillin derivative (e.g., Bocillin FL or radiolabeled benzylpenicillin) to the PBPs.

Table 1: Imipenem IC₅₀ Values for Escherichia coli PBPs

| PBP | IC₅₀ (µg/mL) | Reference(s) |

| PBP-1a | ~0.1 - 0.4 | [6] |

| PBP-1b | ~0.1 - 0.4 | [6] |

| PBP-2 | <0.1 - 0.2 | [6][7][8] |

| PBP-3 | >10 | [6] |

| PBP-4 | <0.1 | [6] |

| PBP-5/6 | <0.1 | [6] |

Table 2: Imipenem IC₅₀ Values for Pseudomonas aeruginosa PBPs

| PBP | IC₅₀ (µg/mL) | Reference(s) |

| PBP-1a | ~0.2 - 0.8 | [9] |

| PBP-1b | ~0.2 - 0.8 | [9] |

| PBP-2 | ~0.1 - 0.5 | [7][8][9] |

| PBP-3 | ~1.0 - 4.0 | [9] |

| PBP-4 | <0.1 | [7] |

| PBP-5 | ~1.0 - 2.0 | [7] |

Experimental Protocols

Competitive PBP Binding Assay (IC₅₀ Determination)

This assay determines the concentration of imipenem required to inhibit 50% of the binding of a fluorescently labeled penicillin (Bocillin FL) to PBPs.

a. Preparation of Bacterial Membranes:

-

Culture the bacterial strain of interest to the mid-logarithmic growth phase.

-

Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cell pellet in buffer and lyse the cells by sonication or French press.

-

Remove unbroken cells and cellular debris by low-speed centrifugation.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant.

-

Wash the membrane pellet and resuspend in a suitable buffer to a desired protein concentration.

b. Binding Assay:

-

In a microtiter plate or microcentrifuge tubes, add the prepared bacterial membranes.

-

Add serial dilutions of imipenem to the membranes and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for imipenem binding.

-

Add a fixed concentration of Bocillin FL to each reaction and incubate for an additional 10-15 minutes at 37°C.

-

Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band at different imipenem concentrations.

-

Plot the percentage of inhibition versus the imipenem concentration and determine the IC₅₀ value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of imipenem that inhibits the visible growth of a bacterial strain.

a. Preparation of Imipenem Dilutions:

-

Prepare a stock solution of imipenem in an appropriate solvent.

-

Perform serial two-fold dilutions of the imipenem stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

b. Inoculum Preparation:

-

Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Incubation and Interpretation:

-

Inoculate the wells of the microtiter plate containing the imipenem dilutions with the prepared bacterial inoculum.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC as the lowest concentration of imipenem at which there is no visible bacterial growth.

Visualizations

Signaling Pathways and Experimental Workflows

Downstream Cellular Consequences and Signaling

Inhibition of essential PBPs by imipenem triggers a cascade of events that extend beyond the immediate disruption of peptidoglycan synthesis. The resulting cell wall stress is a potent signal that activates bacterial envelope stress response systems. In Gram-negative bacteria, two-component systems such as CpxAR and the Rcs phosphorelay are key players in sensing and responding to this stress.[1][10][11]

-

CpxAR System: The Cpx two-component system is activated by perturbations in the cell envelope, including the accumulation of misfolded proteins and direct insults to the peptidoglycan. Activation of the sensor kinase CpxA leads to the phosphorylation of the response regulator CpxR, which in turn modulates the expression of genes involved in protein folding, trafficking, and degradation, as well as efflux pumps, contributing to antibiotic tolerance.[10][12]

-

Rcs Phosphorelay: The Rcs (Regulator of Capsule Synthesis) system is a complex phosphorelay that senses defects in the outer membrane and peptidoglycan. Upon activation by cell wall damage, the Rcs phosphorelay upregulates the synthesis of capsular polysaccharide and can influence biofilm formation, providing a protective barrier against environmental insults, including antibiotics.[1][11]

The morphological consequences of PBP inhibition by imipenem are directly related to its primary targets. The high affinity of imipenem for PBP-2 in E. coli and P. aeruginosa leads to the formation of spherical cells, as PBP-2 is crucial for maintaining the rod shape of the bacterium. This is in contrast to the filamentation observed with β-lactams that primarily target PBP-3, which is involved in cell division.[8][9]

Conclusion

Imipenem's potent bactericidal activity is a direct result of its efficient and multi-targeted inhibition of essential penicillin-binding proteins. Its high affinity for key PBPs, particularly PBP-2, disrupts bacterial cell wall synthesis, leading to rapid cell death. Understanding the intricacies of imipenem's interaction with PBPs, including binding affinities, kinetics, and the downstream cellular responses, is crucial for optimizing its clinical use, overcoming resistance mechanisms, and guiding the development of novel antibacterial agents. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of antibiotic drug discovery and development.

References

- 1. The Rcs Phosphorelay Is a Cell Envelope Stress Response Activated by Peptidoglycan Stress and Contributes to Intrinsic Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Rcs phosphorelay system is specific to enteric pathogens/commensals and activates ydeI, a gene important for persistent Salmonella infection of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial Strategies to Preserve Cell Wall Integrity Against Environmental Threats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complex Response of the CpxAR Two-Component System to β-Lactams on Antibiotic Resistance and Envelope Homeostasis in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Rcs phosphorelay is a cell envelope stress response activated by peptidoglycan stress and contributes to intrinsic antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Pharmacokinetic and Pharmacodynamic Properties of Imipenem/Cilastatin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the imipenem/cilastatin combination in various animal models. The information presented herein is intended to support research and development efforts by providing detailed experimental methodologies, comparative quantitative data, and visual representations of key pathways and workflows.

Core Mechanisms of Action

Imipenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][2][4][5] This disruption of the cell wall structure leads to cell lysis and death.[3] Imipenem exhibits a high affinity for PBP-2 and PBP-1a/1b in species like E. coli and P. aeruginosa.[4][5]

Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor.[6][7][8][9] DHP-I is an enzyme located in the brush border of the renal tubules that rapidly metabolizes imipenem into an inactive and potentially nephrotoxic form.[6][10][11] By reversibly inhibiting DHP-I, cilastatin prevents the renal degradation of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial activity.[6][7][8][9][12] Cilastatin itself possesses no antibacterial properties.[9][13]

Below are diagrams illustrating the mechanism of action of imipenem and the synergistic role of cilastatin.

Pharmacokinetic Data in Animal Models

The following tables summarize key pharmacokinetic parameters of imipenem following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration in various animal models.

Table 1: Pharmacokinetics of Imipenem in Dogs

| Parameter | IV (5 mg/kg) | IM (5 mg/kg) | SC (5 mg/kg) |

| Half-life (t½) (h) | 0.80 ± 0.23 | 0.92 ± 0.33 | 1.54 ± 1.02 |

| Cmax (mg/L) | - | 13.2 ± 4.06 | 8.8 ± 1.7 |

| Tmax (h) | - | 0.50 ± 0.16 | 0.83 ± 0.13 |

| AUC | Comparable to IV | Comparable to IV | Comparable to IV |

| Reference | [14] | [14] | [14] |

Table 2: Pharmacokinetics of Imipenem in Cats (5 mg/kg)

| Parameter | IV | IM | SC |

| Half-life (t½) (h) | 1.17 | 1.44 | 1.55 |

| Cmax (µg/mL) | 13.45 | 6.47 | 3.83 |

| Bioavailability (%) | - | 93.18 | 107.90 |

| Clearance (ClB) (L/h/kg) | 0.22 | - | - |

| Reference | [15][16] | [15][16] | [15][16] |

Table 3: Pharmacokinetics of Imipenem in Horses

| Parameter | 10 mg/kg (IV Infusion) | 20 mg/kg (IV Infusion) |

| Dosage Regimen | Slow IV infusion | Slow IV infusion |

| Recommendation | 10-20 mg/kg q6h is appropriate for most susceptible pathogens[17] | |

| Reference | [17] | [17] |

Table 4: Pharmacokinetics of Imipenem/Cilastatin in Rabbits

| Parameter | Imipenem (200 mg/kg IV) | Imipenem (200 mg/kg) + Cilastatin (200 mg/kg) IV |

| Effect of Cilastatin | Increased plasma concentration and AUC of Imipenem[18] | |

| Plasma Clearance (CLp) | Reduced with Cilastatin[18] | |

| Half-life (t½) | No effect[18] | |

| Renal Clearance (CLr) | Increased with Cilastatin[18] | |

| Reference | [18] | [18] |

Table 5: Pharmacokinetics of a New Carbapenem (DA-1131) with Cilastatin in Various Species

| Animal Model | Effect of Cilastatin on Nonrenal Clearance (CLNR) |

| Rats | Significantly slower (3.00 vs 8.01 ml/min/kg)[11] |

| Rabbits | Significantly slower (2.41 vs 6.77 ml/min/kg)[11] |

| Dogs | No effect[11] |

| Reference | [11] |

Pharmacodynamic Properties

The primary pharmacodynamic index for carbapenems like imipenem is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC).

-

Cats: Following a 5 mg/kg dose, mean imipenem concentrations remained above an MIC of 0.5 µg/mL for approximately 4 hours (IV and IM) and 9 hours (SC).[16] This suggests a dosage of 5 mg/kg every 6-8 hours for IV and IM routes would be effective against susceptible pathogens.[15][16]

-

Dogs: Plasma concentrations of imipenem remained above the reported MIC for E. coli (0.06 to 0.25 µg/mL) for at least 4 hours after IV, IM, and SC administration.[14]

-

Horses: A dosage of 10-20 mg/kg via slow IV infusion every 6 hours is considered appropriate for most susceptible pathogens.[17]

Table 6: Minimum Inhibitory Concentrations (MIC) for Imipenem

| Microorganism | MIC Range (µg/mL) | Reference |

| Escherichia coli | 0.06 - 0.25 | [14] |

| Staphylococcus species | 0.03 | [16] |

| Bacteroides fragilis ATCC 25285 | 0.03 - 0.125 | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic and pharmacodynamic studies. Below are synthesized protocols based on the reviewed literature.

Animal Models and Husbandry

-

Species: Healthy adult animals are typically used, including dogs,[14] cats,[15] horses,[17] rabbits,[18][20] rats, and mice.[21]

-

Acclimatization: Animals should be allowed an adequate acclimatization period (e.g., 2 months for cats) before experimentation.[15]

-

Housing and Diet: Animals should be housed in appropriate facilities with ad libitum access to quality food and water.[15]

-

Health Screening: Pre-study health examinations, including complete blood counts (CBC), serum biochemical profiles, and urinalysis, should be performed to ensure the animals are healthy.[14]

-

Ethics: All animal experiments must be approved by an Institutional Animal Care and Use Committee and conducted in accordance with established guidelines for the care and use of laboratory animals.[14][18]

Drug Preparation and Administration

-

Formulation: Commercially available formulations of imipenem-cilastatin are typically used.[15]

-

Reconstitution: The powder form is dissolved in a sterile solution, such as 0.9% NaCl, to a desired concentration (e.g., 25 mg/mL for cats).[15]

-

Administration Routes:

Sample Collection and Processing

-

Blood Sampling:

-

Blood samples are collected at predetermined time points via an aseptically placed catheter.[15]

-

A typical sampling schedule for cats includes pre-dose and multiple time points up to 12 hours post-administration (e.g., 0.083, 0.16, 0.33, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 h).[15]

-

Samples are collected in tubes containing an anticoagulant like sodium heparin.[15]

-

-

Plasma Separation:

-

Blood samples are immediately placed on ice and then centrifuged (e.g., 1500 g for 15 minutes) to separate the plasma.[15]

-

-

Sample Stabilization and Storage:

-

Due to the instability of imipenem, plasma samples must be immediately stabilized. This is often achieved by adding a stabilization solution, such as a mixture of 2-(N-morpholine)-ethanesulfonic acid (MES) and ethylene glycol (1:1)[22][23] or 3-morpholinopropanesulfonic acid (MOPS) and ethylene glycol (1:1).[23]

-

Stabilized samples are stored at low temperatures (e.g., -4°C or colder) and analyzed within a short period (e.g., 6 hours).[15]

-

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a common and reliable method for the quantification of imipenem in biological matrices.[17][22][24]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Detection:

-

Validation:

-

The method should be validated for linearity, sensitivity (limit of detection and quantification), precision (inter- and intra-assay variation), and accuracy.[15]

-

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of imipenem/cilastatin in an animal model.

Conclusion

This technical guide has summarized the key pharmacokinetic and pharmacodynamic properties of imipenem/cilastatin in various animal models, including dogs, cats, horses, and rabbits. The provided data tables allow for a clear comparison of pharmacokinetic parameters across species and routes of administration. The detailed experimental protocols offer a foundation for designing and conducting further research in this area. The visualized mechanisms of action and experimental workflows serve to clarify these complex processes for researchers and drug development professionals. This comprehensive overview underscores the importance of species-specific pharmacokinetic considerations in the preclinical evaluation of imipenem/cilastatin.

References

- 1. youtube.com [youtube.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. What is the mechanism of Imipenem? [synapse.patsnap.com]

- 4. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Cilastatin Sodium used for? [synapse.patsnap.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Imipenem/Cilastatin (Premaxin®) for Dogs and Cats [petplace.com]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of imipenem-cilastatin following intravenous administration in healthy adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. researchgate.net [researchgate.net]

- 21. Modification of natural immunity in mice by imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Quantification of imipenem's primary metabolite in plasma by postcolumn chemical rearrangement and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Activity of Imipenem Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem, the first clinically available carbapenem antibiotic, demonstrates a broad spectrum of activity against a wide range of aerobic and anaerobic bacteria.[1][2] Its robust performance against anaerobic pathogens has established it as a critical agent in the treatment of mixed infections, particularly those of intra-abdominal, pelvic, and skin and soft tissue origin. This technical guide provides an in-depth analysis of the in vitro activity of imipenem against clinically significant anaerobic bacteria, details the standard experimental protocols for susceptibility testing, and explores the known mechanisms of resistance.

Imipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3][4] It is often co-administered with cilastatin, a renal dehydropeptidase-I inhibitor, which prevents its degradation in the kidneys and prolongs its half-life.[2]

Data Presentation: In Vitro Susceptibility of Anaerobic Bacteria to Imipenem

The following tables summarize the minimum inhibitory concentration (MIC) data for imipenem against a variety of anaerobic bacterial species. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of Imipenem Against the Bacteroides fragilis Group

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Bacteroides fragilis | 451 | ≤0.06 - >16 | 0.5 | 1 | [5] |

| Bacteroides fragilis | 363 | - | - | 1.5 | [6] |

| Bacteroides thetaiotaomicron | - | - | - | >4 | [6] |

| Bacteroides ovatus | - | - | - | - | [7] |

| Bacteroides vulgatus | - | - | - | - | [6] |

| Parabacteroides distasonis | - | - | - | - | [8] |

Table 2: In Vitro Activity of Imipenem Against Other Clinically Important Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Prevotella intermedia | - | ≤0.002 - 0.25 | - | - | [9] |

| Prevotella nigrescens | - | ≤0.002 - 0.25 | - | - | [9] |

| Prevotella melaninogenica | - | - | - | - | [10] |

| Fusobacterium nucleatum | 76 | - | - | - | [11][12] |

| Fusobacterium necrophorum | 76 | - | - | - | [11][12] |

| Clostridium difficile | - | - | - | >32 | [13] |

| Peptostreptococcus anaerobius | 30 | - | - | - | [14][15] |

| Peptostreptococcus stomatis | - | - | - | - | [16][17] |

Experimental Protocols: Antimicrobial Susceptibility Testing of Anaerobic Bacteria

The determination of in vitro susceptibility of anaerobic bacteria to imipenem is predominantly performed using the agar dilution method, which is considered the gold standard by the Clinical and Laboratory Standards Institute (CLSI), or the broth microdilution method.[2][3][18]

Agar Dilution Method (Reference Method)

The agar dilution method involves the incorporation of serial twofold dilutions of imipenem into an appropriate agar medium, followed by the inoculation of a standardized bacterial suspension.

1. Media Preparation:

-

Wilkins-Chalgren agar or Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is commonly used.[19][20]

-

Prepare a series of agar plates containing twofold dilutions of imipenem. A plate without any antibiotic serves as a positive growth control.

2. Inoculum Preparation:

-

From a 24- to 72-hour pure culture on an anaerobic blood agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 10^5 CFU per spot on the agar plate.

3. Inoculation:

-

Using a Steers replicator or a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each imipenem-containing and control agar plate.

4. Incubation:

-

Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours.

5. Interpretation:

-

The MIC is the lowest concentration of imipenem that completely inhibits visible growth on the agar. A faint haze or a single colony is disregarded.

Broth Microdilution Method

The broth microdilution method is a practical alternative to agar dilution and is well-suited for testing a large number of isolates.

1. Media and Reagent Preparation:

-

Use a supplemented anaerobic broth medium such as Schaedler broth or Brucella broth with hemin and vitamin K1.[21]

-

Prepare serial twofold dilutions of imipenem in the broth within 96-well microtiter plates.

2. Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

-

Dilute the suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[22]

3. Inoculation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

4. Incubation:

-

Incubate the microtiter plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.

5. Interpretation:

-

The MIC is determined as the lowest concentration of imipenem that shows no visible turbidity (growth) in the well.

Mandatory Visualization

Experimental Workflow for Anaerobic Susceptibility Testing

Caption: Workflow for determining the in vitro susceptibility of anaerobic bacteria to imipenem.

Signaling Pathway of Imipenem Resistance in Bacteroides fragilis

Caption: Key mechanisms of imipenem resistance in Bacteroides fragilis.

Mechanisms of Resistance

While imipenem remains highly active against most anaerobic bacteria, resistance has been reported, particularly in the Bacteroides fragilis group. The primary mechanisms of resistance include:

-

Enzymatic Degradation: The production of β-lactamases is a significant mechanism of resistance. In B. fragilis, this can include the production of a metallo-β-lactamase encoded by the cfiA gene, which is capable of hydrolyzing carbapenems.[1][3][4][23][24] Other β-lactamases may also contribute to reduced susceptibility.[3]

-

Altered Target Sites: Modifications in penicillin-binding proteins (PBPs) can lead to decreased affinity for imipenem, thereby reducing its efficacy.[3][4]

-

Reduced Permeability: Changes in the outer membrane porins can restrict the entry of imipenem into the bacterial cell, preventing it from reaching its PBP targets in the periplasmic space.[23]

-

Efflux Pumps: The active transport of imipenem out of the bacterial cell by efflux pumps can also contribute to resistance by reducing the intracellular concentration of the antibiotic.[1][4]

Conclusion

Imipenem continues to be a potent antimicrobial agent for the treatment of infections caused by anaerobic bacteria. Its broad spectrum of activity and high potency make it an invaluable tool in the clinical setting. However, the emergence of resistance, particularly among species of the Bacteroides fragilis group, underscores the importance of ongoing surveillance of antimicrobial susceptibility patterns. Standardized in vitro susceptibility testing, as outlined in this guide, is essential for guiding appropriate therapeutic choices and monitoring resistance trends. A thorough understanding of the mechanisms of resistance is crucial for the development of new therapeutic strategies to combat infections caused by resistant anaerobic pathogens.

References

- 1. Carbapenem resistance in Bacteroides fragilis: A review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 3. Mechanisms responsible for reduced susceptibility to imipenem in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of resistance of Bacteroides fragilis bacteria to carbapenem | BULLETIN of the L.N. Gumilyov Eurasian National University. BIOSCIENCE Series [bulbio.enu.kz]

- 5. In Vitro Evaluation of the Activity of Imipenem-Relebactam against 451 Recent Clinical Isolates of Bacteroides Group and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparative Antianaerobic Activities of Doripenem Determined by MIC and Time-Kill Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Differences in Patients Infected with Fusobacterium and Antimicrobial Susceptibility of Fusobacterium Isolates Recovered at a Tertiary-Care Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Review of the in vitro spectrum of activity of imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. microbiologyjournal.org [microbiologyjournal.org]

- 16. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Factors affecting antimicrobial susceptibility of Fusobacterium species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. Beta-lactamase-mediated imipenem resistance in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Cilastatin's Inhibitory Effect on Dehydropeptidase-I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilastatin, a potent and specific inhibitor of dehydropeptidase-I (DHP-I), plays a crucial role in modern pharmacology, primarily as a co-drug with the carbapenem antibiotic imipenem. This technical guide provides an in-depth exploration of the core mechanism of cilastatin's inhibitory action on DHP-I. It details the biochemical basis of this interaction, presents quantitative inhibitory data, outlines experimental protocols for its characterization, and visualizes the associated cellular signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Dehydropeptidase-I (DHP-I), also known as renal dipeptidase, is a zinc-dependent metalloenzyme predominantly located on the brush border of proximal renal tubule cells.[1][2] Its primary physiological function involves the hydrolysis of dipeptides.[3] However, DHP-I is also responsible for the rapid degradation of certain carbapenem antibiotics, most notably imipenem, rendering them therapeutically ineffective and potentially nephrotoxic.[2][4]

Cilastatin was developed to specifically inhibit DHP-I, thereby preventing the renal metabolism of imipenem.[4] This co-administration strategy not only preserves the antibacterial efficacy of imipenem but also mitigates its associated kidney-related adverse effects.[3][4] Beyond its well-established role in antibiotic therapy, research has unveiled a broader nephroprotective role for cilastatin, implicating its interaction with DHP-I in the modulation of cellular apoptosis and inflammatory pathways.[5][6]

Mechanism of Action: Competitive and Reversible Inhibition

Cilastatin functions as a competitive and reversible inhibitor of dehydropeptidase-I.[7] Its molecular structure allows it to bind to the active site of the DHP-I enzyme, thereby preventing the substrate, such as imipenem, from binding and undergoing hydrolysis.[7] This competitive inhibition is a key aspect of its pharmacological action, ensuring that in the presence of sufficient concentrations, cilastatin effectively outcompetes imipenem for access to the enzyme's active site. The reversible nature of this binding means that the inhibition can be overcome by increasing the substrate concentration, a characteristic feature of competitive inhibitors.

Quantitative Inhibitory Data

The inhibitory potency of cilastatin against DHP-I has been quantified in numerous studies across different species. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe this potency. A lower value for these parameters indicates a more potent inhibitor.

| Parameter | Value | Species | Source |

| IC50 | 0.1 µM | Porcine | [7] |

| Ki | 0.02 - 1 µM | Not Specified | [7] |

| IC50 | Comparable to clinical concentrations | Human | [4][8] |

Note: The inhibitory potency can vary depending on the experimental conditions, such as substrate concentration and pH.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the study of cilastatin's inhibitory effect on DHP-I.

Dehydropeptidase-I Inhibition Assay (Spectrophotometric Method)

This protocol outlines a general method for determining the inhibitory activity of cilastatin against DHP-I using a spectrophotometric assay.

Materials:

-

Purified or recombinant DHP-I enzyme

-

Glycyldehydrophenylalanine (DHP-I substrate)

-

Cilastatin

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Spectrophotometer capable of measuring absorbance in the UV range

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DHP-I substrate in the phosphate buffer.

-

Prepare a stock solution of cilastatin in the same buffer. Create a series of dilutions to test a range of inhibitor concentrations.

-

Dilute the DHP-I enzyme in the phosphate buffer to a suitable working concentration.

-

-

Assay Setup:

-

In a quartz cuvette, add the phosphate buffer, the cilastatin solution at various concentrations (or buffer for the control), and the DHP-I enzyme solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the DHP-I substrate to the cuvette.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a specific wavelength (e.g., 254 nm) over time. The hydrolysis of the substrate by DHP-I leads to a change in absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk plot).

-

HPLC Method for Simultaneous Determination of Imipenem and Cilastatin

This protocol describes a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of this compound. This method is crucial for pharmacokinetic studies and for assessing the stability of the co-formulation.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer), with the exact ratio optimized for separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: A fixed volume, typically 20 µL.

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of this compound standards of known concentrations in a suitable solvent.

-

Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

-

Prepare samples (e.g., plasma, urine, or pharmaceutical formulations) by appropriate extraction and dilution procedures to fall within the range of the calibration curve.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and the prepared samples onto the column.

-

Record the chromatograms and identify the peaks corresponding to this compound based on their retention times, which are determined by running the individual standards.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of each analyte against its concentration for the standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the respective calibration curves.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cilastatin-Mediated Nephroprotection